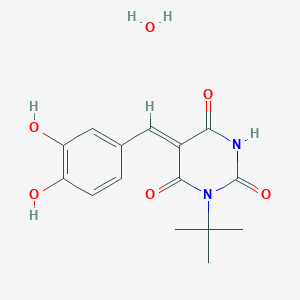![molecular formula C21H29FN4O B5350989 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases.
Mechanism of Action
The exact mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain receptors in the body. It has been shown to interact with GABAA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane in lab experiments is its potential therapeutic benefits. It may be useful in the development of new drugs for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Future Directions
There are several future directions for the study of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in the treatment of other diseases, such as neurological disorders. Additionally, future studies could focus on developing new drugs based on this compound with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound with potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on this compound.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane involves the reaction of 4-fluorobenzylamine with 3-(1H-pyrazol-1-yl)propanoic acid to form an intermediate. This intermediate is then reacted with isopropyl chloroformate to yield the final product.
Scientific Research Applications
1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane has been studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O/c1-17(2)20-16-25(21(27)9-14-26-13-3-10-23-26)12-4-11-24(20)15-18-5-7-19(22)8-6-18/h3,5-8,10,13,17,20H,4,9,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHMCHBXHABWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)

![N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5350965.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)


![ethyl 1-[2-(2-ethylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5350994.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)